Cas no 2649061-40-3 (4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene)

4-(1-Isocyanatocyclopropyl)-2-methyl-1-nitrobenzene is a specialized aromatic isocyanate compound featuring a cyclopropyl isocyanate group and a nitro substituent. Its unique structure, combining a reactive isocyanate moiety with sterically hindered cyclopropane and electron-withdrawing nitro groups, makes it valuable in organic synthesis and polymer chemistry. The compound is particularly useful as a building block for heterocyclic frameworks and functionalized polymers, offering controlled reactivity due to the steric and electronic effects of its substituents. Its stability under various conditions allows for precise modifications in advanced material applications. The presence of both isocyanate and nitro functionalities enables diverse derivatization pathways, supporting its use in pharmaceuticals, agrochemicals, and specialty coatings.
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene structure
2649061-40-3 structure
Product name:4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
CAS No:2649061-40-3
MF:C11H10N2O3
MW:218.20870256424
CID:6083909
PubChem ID:165880270

4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
    • 2649061-40-3
    • EN300-1866707
    • Inchi: 1S/C11H10N2O3/c1-8-6-9(2-3-10(8)13(15)16)11(4-5-11)12-7-14/h2-3,6H,4-5H2,1H3
    • InChI Key: OHSHIBSWXYJNRE-UHFFFAOYSA-N
    • SMILES: O=C=NC1(C2C=CC(=C(C)C=2)[N+](=O)[O-])CC1

Computed Properties

  • Exact Mass: 218.06914219g/mol
  • Monoisotopic Mass: 218.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.2Ų
  • XLogP3: 3.2

4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1866707-0.05g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
0.05g
$851.0 2023-09-18
Enamine
EN300-1866707-2.5g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
2.5g
$1988.0 2023-09-18
Enamine
EN300-1866707-5.0g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
5g
$2940.0 2023-05-26
Enamine
EN300-1866707-5g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
5g
$2940.0 2023-09-18
Enamine
EN300-1866707-1.0g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
1g
$1014.0 2023-05-26
Enamine
EN300-1866707-0.1g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
0.1g
$892.0 2023-09-18
Enamine
EN300-1866707-10.0g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
10g
$4360.0 2023-05-26
Enamine
EN300-1866707-0.5g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
0.5g
$974.0 2023-09-18
Enamine
EN300-1866707-1g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
1g
$1014.0 2023-09-18
Enamine
EN300-1866707-0.25g
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
2649061-40-3
0.25g
$933.0 2023-09-18

Additional information on 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene

Professional Introduction to Compound with CAS No. 2649061-40-3 and Product Name: 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene

The compound with the CAS number 2649061-40-3 and the product name 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various scientific domains.

At the core of this compound's structure lies the isocyanate functional group attached to a cyclopropyl ring, which is further linked to a nitro-substituted benzene ring. The presence of these distinct chemical moieties imparts unique reactivity and potential biological activity. The isocyanate group is particularly noteworthy, as it serves as a versatile handle for further chemical modifications, enabling the synthesis of complex polymers and bioactive molecules.

Recent research has highlighted the utility of 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene in the development of novel therapeutic agents. The combination of the nitro group and the isocyanate moiety suggests potential applications in drug design, particularly in modulating enzyme activity and interacting with biological targets. Studies have indicated that such compounds may exhibit properties conducive to antimicrobial and anti-inflammatory applications, making them promising candidates for further investigation.

The cyclopropyl ring in this compound adds an additional layer of complexity, influencing both its electronic properties and its interaction with biological systems. Cyclopropane derivatives are known for their unique stability and reactivity, often serving as key structural elements in pharmacologically active compounds. The integration of this motif into the benzene core of 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene enhances its potential as a scaffold for drug discovery.

In terms of synthetic chemistry, the preparation of 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene involves sophisticated methodologies that require precise control over reaction conditions. The introduction of the isocyanate group necessitates careful handling to prevent unwanted side reactions, such as polymerization or decomposition. Advances in synthetic techniques have enabled researchers to achieve higher yields and purities, facilitating more extensive exploration of its properties.

The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential therapeutic benefits. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in medicinal chemistry as a pharmacophore. Its ability to influence electronic distribution and metabolic stability makes it valuable in designing molecules with enhanced bioavailability and target specificity.

Moreover, the structural motif present in 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene aligns well with current trends in drug development, which increasingly emphasize targeted therapies and personalized medicine. By leveraging the unique properties of this compound, researchers aim to develop treatments that are more effective and have fewer side effects compared to traditional therapies.

From a chemical biology perspective, understanding the interactions between this compound and biological targets is crucial for unlocking its full potential. Computational modeling and experimental techniques are being employed to elucidate how the isocyanate group, cyclopropyl ring, and nitro-substituent influence binding affinity and efficacy. These studies not only contribute to our fundamental understanding of molecular recognition but also guide the design of next-generation drugs.

The environmental impact of synthesizing and using such compounds is also a consideration in modern research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. By optimizing processes for producing 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene, scientists aim to align their work with sustainable practices without compromising on yield or quality.

In conclusion, the compound with CAS No. 2649061-40-3, specifically named as 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene, represents a fascinating subject of study with significant implications for both chemistry and medicine. Its unique structural features offer opportunities for innovation in drug discovery, while ongoing research continues to uncover new possibilities for its application. As our understanding deepens, so too does the potential for this compound to contribute to advancements in human health.

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